molecular formula C4H7N3O2 B6250457 4-nitrosopiperazin-2-one CAS No. 18907-82-9

4-nitrosopiperazin-2-one

Cat. No.: B6250457
CAS No.: 18907-82-9
M. Wt: 129.12 g/mol
InChI Key: DNKUENYEUIUSEQ-UHFFFAOYSA-N
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Description

4-Nitrosopiperazin-2-one is an organic compound characterized by a piperazine ring with a nitroso substituent at the 4th position and a carbonyl group at the 2nd position. This compound has garnered significant attention due to its diverse applications in scientific research and potential implications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrosopiperazin-2-one typically involves the nitrosation of piperazin-2-one. One common method includes the reaction of piperazin-2-one with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the nitroso group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosopiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazin-2-one derivatives.

Scientific Research Applications

4-Nitrosopiperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential genotoxic effects and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosamine impurities in pharmaceuticals.

    Industry: Used in the development of analytical methods for detecting nitrosamine impurities in various products

Mechanism of Action

The mechanism of action of 4-nitrosopiperazin-2-one involves its interaction with nucleophilic sites in biological molecules. The nitroso group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of the target molecules. This can result in genotoxic effects, including DNA alkylation and mutation .

Comparison with Similar Compounds

  • 1-Methyl-4-nitrosopiperazine
  • 1-Cyclopentyl-4-nitrosopiperazine
  • 4-Nitrosopiperazine-1-ethanol

Comparison: 4-Nitrosopiperazin-2-one is unique due to its specific structural features, including the presence of both a nitroso group and a carbonyl group on the piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in synthetic chemistry and a subject of interest in various scientific studies .

Properties

CAS No.

18907-82-9

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

4-nitrosopiperazin-2-one

InChI

InChI=1S/C4H7N3O2/c8-4-3-7(6-9)2-1-5-4/h1-3H2,(H,5,8)

InChI Key

DNKUENYEUIUSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)N=O

Purity

95

Origin of Product

United States

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